

Application Notes and Protocols for the Quantification of 4-Morpholinobenzylamine

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Compound of Interest

Compound Name: 4-Morpholinobenzylamine

Cat. No.: B1586929

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Introduction: The Analytical Imperative for 4-Morpholinobenzylamine

4-Morpholinobenzylamine is a crucial chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a building block for more complex molecules, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. The presence of unreacted **4-Morpholinobenzylamine** or its related impurities can have significant implications for the stability and toxicological profile of the API. Therefore, robust and reliable analytical methods for its quantification are not just a regulatory requirement but a cornerstone of process control and quality assurance in pharmaceutical development and manufacturing.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of **4-Morpholinobenzylamine** in various samples. We will explore multiple analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The focus will be on not only the "how" but also the "why," delving into the rationale behind the selection of specific methodologies and the critical parameters for method development and validation, all grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.^{[1][2][3]}

Physicochemical Properties of 4-Morpholinobenzylamine

A thorough understanding of the physicochemical properties of **4-Morpholinobenzylamine** is fundamental to developing effective analytical methods. These properties influence its solubility, chromatographic behavior, and detectability.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[4][5][6]
Molecular Weight	192.26 g/mol	[4][5]
Melting Point	98 °C	[4][5]
Boiling Point (Predicted)	361.4±42.0 °C	[4][5]
Density (Predicted)	1.113±0.06 g/cm ³	[5]
pKa (Predicted)	9.51±0.10	[5]

The presence of a basic secondary amine and a morpholine ring suggests that the compound will be amenable to reversed-phase HPLC with an acidic mobile phase to ensure good peak shape. Its predicted boiling point indicates that GC analysis may be feasible, potentially with derivatization to enhance volatility.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. For **4-Morpholinobenzylamine**, the benzene ring provides UV absorbance, making this a viable analytical approach.

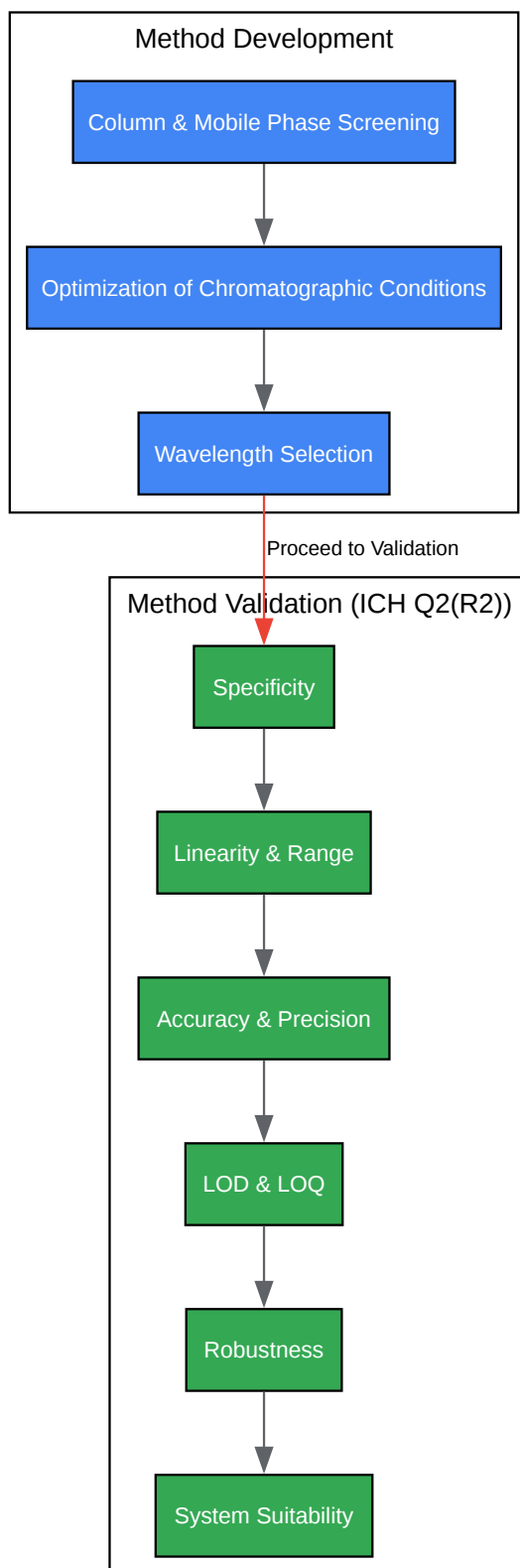
Principle of the Method

The method involves separating **4-Morpholinobenzylamine** from other components in the sample on a reversed-phase HPLC column. The analyte is then detected by its absorbance of

UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Method Development and Validation Workflow

The development and validation of an HPLC-UV method should follow a structured approach to ensure its suitability for the intended purpose.



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Caption: Workflow for HPLC-UV method development and validation.

Detailed Protocol: HPLC-UV Quantification of 4-Morpholinobenzylamine

1. Materials and Reagents

- **4-Morpholinobenzylamine** reference standard (purity \geq 98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)
- Sample diluent (e.g., 50:50 acetonitrile:water)

2. Instrumentation

- HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.

3. Chromatographic Conditions

Parameter	Recommended Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Provides good retention and separation for moderately polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidification of the mobile phase ensures the amine is protonated, leading to better peak shape.[7]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier in reversed-phase HPLC.[8]
Gradient	10% B to 90% B over 15 minutes	A gradient elution is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength	220 nm or 254 nm	The benzene ring should provide adequate absorbance at these wavelengths. Wavelength to be optimized during method development.
Injection Volume	10 µL	

4. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh about 25 mg of **4-Morpholinobenzylamine** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

- **Working Standard Solutions:** Prepare a series of at least five working standard solutions by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the samples. A typical range could be 1-100 µg/mL.

5. Sample Preparation

- **For Drug Substance:** Accurately weigh a suitable amount of the drug substance and dissolve it in the sample diluent to achieve a final concentration within the linear range of the method.
- **For Pharmaceutical Formulations:** The sample preparation will depend on the formulation matrix. It may involve extraction, dissolution, and filtration steps to remove excipients.
- **For Biological Matrices (e.g., Plasma):** Protein precipitation is a common and effective sample clean-up technique.^{[9][10]} To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. The supernatant can then be injected into the HPLC system.

6. Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.^{[1][3]}

Validation Parameter	Acceptance Criteria
Specificity	The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity should be confirmed using a photodiode array (PDA) detector if available.
Linearity	Correlation coefficient (r^2) ≥ 0.999 over the specified range.
Accuracy	Recovery of 98.0% to 102.0% for the drug substance.
Precision (Repeatability & Intermediate)	Relative Standard Deviation (RSD) $\leq 2.0\%$.
Limit of Detection (LOD) & Limit of Quantification (LOQ)	To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ± 0.1 pH unit, $\pm 2^\circ\text{C}$ column temperature, ± 0.1 mL/min flow rate).

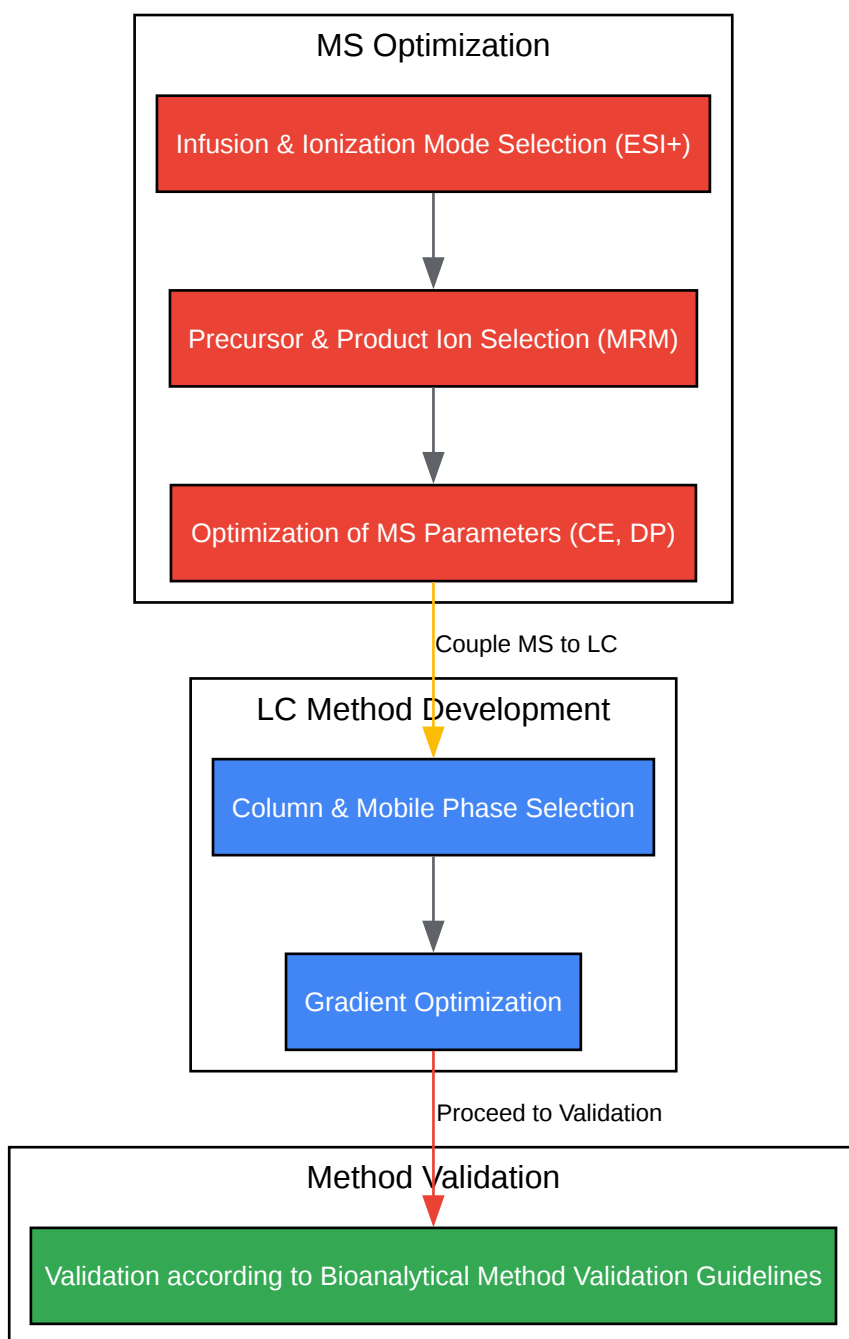
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

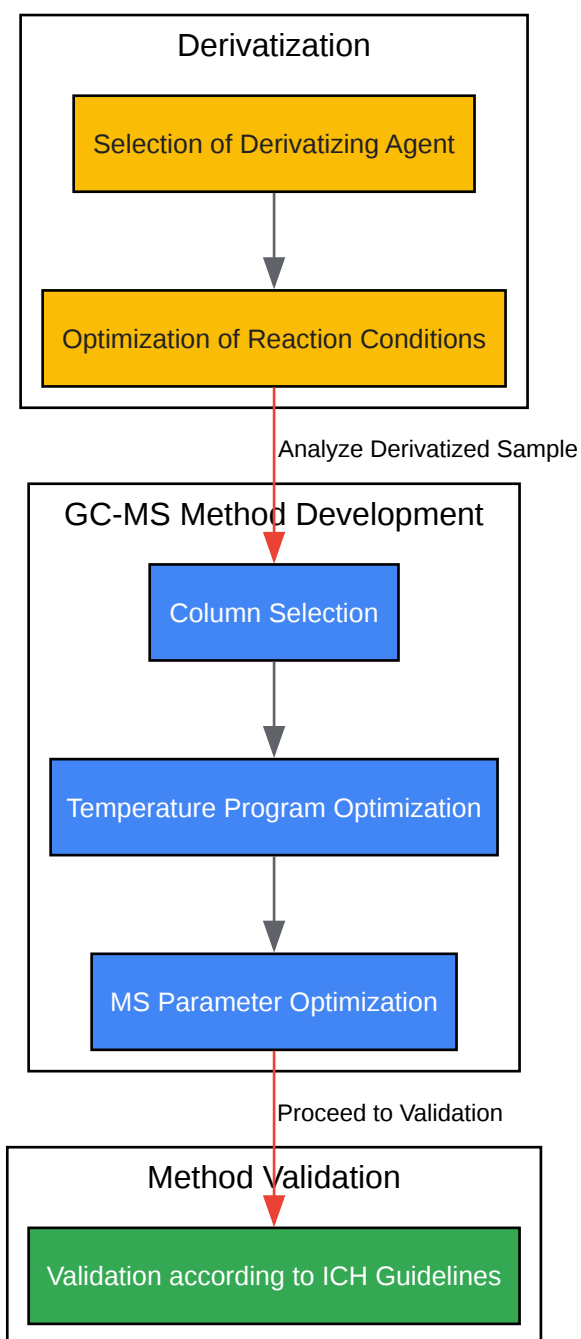
For applications requiring higher sensitivity and selectivity, such as the analysis of **4-Morpholinobenzylamine** in biological matrices at low concentrations, LC-MS/MS is the method of choice.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of certainty in the identification and quantification of the analyte.

Method Development Workflow





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